molecular formula C20H16ClN3S B11260438 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11260438
M. Wt: 365.9 g/mol
InChI Key: YMASKNXOLKQUQH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative with the molecular formula C₂₀H₁₆ClN₃S and a molecular weight of 365.888 g/mol . Its structure features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 3,5-dimethylphenylamine group and at the 5-position with a 4-chlorophenyl moiety. This compound is of significant interest in medicinal chemistry due to the inherent biological activity of thienopyrimidines, which are known to exhibit kinase inhibition, antiproliferative, and antimicrobial properties . The CAS registry number for this compound is 329708-90-9 .

Properties

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN3S/c1-12-7-13(2)9-16(8-12)24-19-18-17(10-25-20(18)23-11-22-19)14-3-5-15(21)6-4-14/h3-11H,1-2H3,(H,22,23,24)

InChI Key

YMASKNXOLKQUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation and Nucleophilic Amination

The cyclocondensation of tetra-substituted thiophene precursors with nitriles under acidic conditions represents a foundational approach for constructing the thieno[2,3-d]pyrimidine core. As demonstrated by , ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate (1 ) serves as a key intermediate synthesized via the Gewald reaction. Cyclization with 4-chlorophenylacetonitrile in the presence of dry HCl gas yields 5-(4-chlorophenyl)-4-chlorothieno[2,3-d]pyrimidine (2 ), which undergoes nucleophilic amination with 3,5-dimethylaniline in tert-butanol at 60–70°C for 9–10 hours .

Key Data:

  • **Intermediate 1 : Yield: 85–90% (Gewald reaction) .

  • **Intermediate 2 : Reaction time: 6–8 hours; Yield: 55–60% .

  • Final Product : Purification via recrystallization (ethyl acetate); Yield: 65–70% .

Microwave-Assisted Dimroth Rearrangement

Microwave irradiation significantly accelerates the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amine derivatives. As reported in , 4-chlorothieno[2,3-d]pyrimidine reacts with 3,5-dimethylaniline in acetic acid under microwave conditions (100 W, 90°C, 10 minutes), facilitating a Dimroth rearrangement. This single-step protocol bypasses intermediate isolation, directly yielding the target compound with enhanced regioselectivity .

Optimized Conditions:

  • Solvent : Acetic acid (8 mL).

  • Temperature : 90°C.

  • Time : 10 minutes.

  • Yield : 82–85% after recrystallization .

Comparative studies indicate microwave methods reduce reaction times by >90% compared to conventional heating, though scalability remains challenging due to specialized equipment requirements .

Nucleophilic Aromatic Substitution of Dichlorinated Intermediates

A five-step route detailed in begins with the preparation of 2,4-dichlorothieno[2,3-d]pyrimidine (3 ) via POCl3-mediated chlorination of 2,4-dihydroxythieno[2,3-d]pyrimidine. Selective substitution at the 4-position with 3,5-dimethylaniline in tert-butanol (60–70°C, Hunig’s base) yields 4-(3,5-dimethylphenylamino)-2-chlorothieno[2,3-d]pyrimidine (4 ). Subsequent Suzuki coupling with 4-chlorophenylboronic acid introduces the 5-(4-chlorophenyl) group, achieving the final product .

Critical Parameters:

  • Chlorination : POCl3 reflux, 10 hours; Yield: 55% .

  • Amination : Yield: 68–72% .

  • Suzuki Coupling : Pd(PPh3)4 catalyst, DME/H2O, 80°C; Yield: 75–80% .

This modular approach allows precise control over substituent placement but requires multiple purification steps, lowering overall efficiency .

Mannich-Type Cyclization of Dihydrothiophenes

A novel strategy from constructs the thieno[2,3-d]pyrimidine scaffold via noncatalyzed Mannich cyclization. 2-Amino-4-(4-chlorophenyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile (5 ) reacts with 3,5-dimethylaniline and aqueous formaldehyde under mild conditions (25°C, 2 hours), inducing ring closure to form the target compound.

Reaction Profile:

  • **Starting Material 5 : Synthesized via KOH-catalyzed Michael addition (yield: 75–80%) .

  • Cyclization : Atom-economical, no metal catalysts; Yield: 70–75% .

This method excels in simplicity and environmental friendliness but faces challenges in diastereomeric control during dihydrothiophene synthesis .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Time Scalability
Cyclocondensation Gewald reaction, HCl cyclization65–7015–20 hoursModerate
Microwave Dimroth rearrangement82–8510 minutesLow
Nucleophilic Substitution POCl3 chlorination, Suzuki coupling55–8024–30 hoursHigh
Mannich Cyclization Michael addition, Mannich reaction70–752–3 hoursModerate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The 4-chlorophenyl substituent undergoes palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the chlorine atom with aryl groups, enabling structural diversification.

Reaction Conditions Product Reference
Suzuki coupling with aryl-B(OH)₂Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C5-Aryl-N-(3,5-dimethylphenyl) derivatives

Amine Alkylation and Acylation

The secondary amine at position 4 reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. Alkylation enhances lipophilicity, while acylation modifies hydrogen-bonding capacity .

Reaction Reagents Product Reference
Alkylation with CH₃IK₂CO₃, DMF, 60°CN-Methylated derivative
Acylation with AcClPyridine, CH₂Cl₂, 0°C → RTN-Acetylated derivative

Electrophilic Aromatic Substitution

The electron-rich 3,5-dimethylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl groups. The dimethyl substituents activate the ring toward electrophiles.

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-3,5-dimethylphenyl derivative

Functionalization of the Thienopyrimidine Core

The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like mCPBA or H₂O₂ .

Reaction Conditions Product Reference
Oxidation with mCPBACH₂Cl₂, RT, 12 hThieno[2,3-d]pyrimidine sulfoxide

Cyclocondensation for Ring Expansion

Under basic conditions, the compound participates in cyclocondensation reactions with nitriles or carbonyl compounds to form extended heterocyclic systems .

Reaction Conditions Product Reference
Cyclocondensation with R-CNKOtBu, t-BuOH, refluxFused tricyclic derivatives

Halogen Exchange Reactions

The chlorine atom on the pyrimidine ring (if present in precursors) can be replaced via nucleophilic substitution with amines or alkoxides, though this is less common in the final compound .

Reaction Conditions Product Reference
Cl → OMe substitutionNaOMe, MeOH, 70°C4-Methoxy derivative

Acid/Base-Mediated Degradation

Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, hydrolysis of the amine or thiophene ring may occur, though stability data for this specific compound remain limited .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a variety of pathogens.

  • Testing : In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria.
  • Results : The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor.

  • Target Enzymes : It may inhibit acetylcholinesterase and other enzymes involved in neurodegenerative diseases.
  • Research Findings : Studies have shown that similar compounds can significantly reduce enzyme activity, suggesting potential applications in treating conditions like Alzheimer’s disease.

Therapeutic Applications

Given its diverse biological activities, the compound is being explored for several therapeutic applications:

Application AreaDescription
Cancer TreatmentPotential use as an anticancer agent targeting specific pathways in tumor cells.
Antimicrobial AgentsDevelopment of new antibiotics based on its structure to combat resistant bacterial strains.
Neurodegenerative DiseasesInvestigation as a treatment option for diseases such as Alzheimer's through enzyme inhibition.

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation against various cancer cell lines. Results indicated that modifications to the structure could enhance potency and selectivity.
  • Antimicrobial Activity :
    • Research conducted by a team at a pharmaceutical institute evaluated the antimicrobial efficacy of thieno[2,3-d]pyrimidines. The findings suggested that certain derivatives exhibited significant activity against multi-drug resistant strains.
  • Enzyme Inhibition Studies :
    • A recent publication focused on the enzyme inhibitory effects of similar thieno derivatives on acetylcholinesterase. The results indicated potential for developing new treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Data of Selected Thienopyrimidine Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight Yield (%) Melting Point (°C) IR Key Peaks (cm⁻¹) Reference
Target Compound R₁ = 4-ClPh; R₂ = 3,5-diMePh 365.888 N/A N/A N/A
5-(4-Fluorophenyl)-thienopyrimidin-4-amine (7i) R₁ = 4-FPh; R₂ = NH₂ ~300 (estimated) 85 199–201 C=N (1662), NH₂ (3450)
N-(4-Chlorophenyl)-7-methyl-tetrahydrobenzo-thienopyrimidin-4-amine (5a) R₁ = 4-ClPh; R₂ = tetrahydrobenzo 357.87 85 170–172 NH (3450), C=N (1662)
N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo-thienopyrimidin-4-amine (5c) R₁ = 4-MeOPh; R₂ = tetrahydrobenzo 367.45 62 140–142 NH (3450), C=N (1564)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-BrPh)-thienopyrimidin-4-amine (5) R₁ = 4-BrPh; R₂ = benzodioxol 440.32 79 N/A N/A
5-(4-Chlorophenyl)-N-(2-methoxyethyl)-thienopyrimidin-4-amine R₁ = 4-ClPh; R₂ = 2-methoxyethyl 319.80 N/A N/A N/A

Key Observations :

  • Substituent Influence on Melting Points : Derivatives with rigid aromatic substituents (e.g., 4-chlorophenyl or 4-fluorophenyl) exhibit higher melting points (>170°C) compared to those with aliphatic or flexible groups (e.g., 2-methoxyethyl or tetrahydrobenzo), which melt at lower temperatures (~140–170°C) .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (7i) and chlorophenyl (target compound) substituents enhance stability and polarizability due to their electron-withdrawing nature, whereas methoxyphenyl groups (5c) may improve solubility via increased polarity .

Key Observations :

  • Amine Coupling: Many analogues (e.g., 5a, 5c) are synthesized via nucleophilic aromatic substitution of a chloro-thienopyrimidine precursor with amines under reflux conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., compound 29) enables the introduction of heteroaryl groups (isoxazolyl, pyridyl) but often results in lower yields (6–20%) due to steric and electronic challenges .

Biological Activity

The compound 5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN3SC_{20}H_{16}ClN_3S, with a molecular weight of 367.87 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BVRE1.0 µg/mL
Compound CE. coli0.25 µg/mL

Anticancer Activity

Thienopyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell Line% Viability (IC50)
Compound DCaco-239.8% (0.15 µM)
Compound EA54931.9% (0.20 µM)
Compound FHeLa27.2% (0.10 µM)

The mechanism by which thienopyrimidines exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies have identified that these compounds inhibit respiratory complex I in Helicobacter pylori, which is essential for ATP synthesis in this bacterium .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various thienopyrimidine derivatives and evaluated their antimicrobial activities against resistant strains of bacteria. The study found that modifications to the thienopyrimidine core significantly enhanced activity against MRSA and other pathogens .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer potential of several thienopyrimidine analogs in vitro against human cancer cell lines such as Caco-2 and A549. The results indicated that specific substitutions on the thienopyrimidine scaffold could dramatically increase cytotoxicity .

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